molecular formula C14H16O3 B3034773 Benzyl 2-oxocyclohexane-1-carboxylate CAS No. 2205-32-5

Benzyl 2-oxocyclohexane-1-carboxylate

Cat. No. B3034773
CAS RN: 2205-32-5
M. Wt: 232.27 g/mol
InChI Key: UZOGMVJYLSQKCU-UHFFFAOYSA-N
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Description

Benzyl 2-oxocyclohexane-1-carboxylate is an important organic compound that has wide applications in various fields of research and industry. It contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .


Synthesis Analysis

The synthesis of Benzyl 2-oxocyclohexane-1-carboxylate involves the reaction of ethyl 2-oxocyclohexane-1-carboxylate 1 with chloro(trimethyl)silane 40. The reaction is catalyzed by triethylamine in benzene under normal conditions and involves the endocyclic carbonyl group to produce trimethylsilyl ether 41 .


Molecular Structure Analysis

The molecular formula of Benzyl 2-oxocyclohexane-1-carboxylate is C14H16O3 and its molecular weight is 232.27 g/mol .


Chemical Reactions Analysis

Benzyl 2-oxocyclohexane-1-carboxylate, as a 2-acylcycloalkanone, exhibits high chemical reactivity due to the presence of at least two reactive centers. Its reactions with various binucleophiles are often accompanied by heterocyclizations, making it a promising synthon in heterocyclic chemistry .

Scientific Research Applications

Formation of O-Substituted Derivatives

Benzyl 2-oxocyclohexane-1-carboxylate can undergo reactions leading to the formation of O-substituted derivatives. For instance, in the reaction with chloro(trimethyl)silane, more complex derivatives are observed . These derivatives have potential applications in materials science and drug discovery.

Synthesis of Indole Derivatives

The compound serves as a precursor for the synthesis of indole derivatives. Indoles are important heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties .

Pyrazoles and Oxazoles

Benzyl 2-oxocyclohexane-1-carboxylate participates in the synthesis of pyrazoles and oxazoles. These heterocycles are valuable in medicinal chemistry and agrochemical research .

Pyridine Ring Formation

Through cyclizations with amines, imines, and thioamides containing an active methylene group, this compound contributes to the formation of pyridine rings. Pyridines are essential structural motifs in pharmaceuticals and natural products .

Pyran and Furan Rings

Benzyl 2-oxocyclohexane-1-carboxylate can be transformed into pyran and furan rings. These heterocycles play roles in flavor compounds, bioactive molecules, and polymer chemistry .

1,4-Diazepine Ring Formation

The compound is involved in the formation of 1,4-diazepine rings. These rings are present in various biologically active compounds and can serve as building blocks for drug design .

Spirocyclizations

Spirocyclic compounds, formed through intramolecular cyclization of 1,3-dicarbonyl compounds, have applications in drug discovery and synthetic methodology .

Mechanism of Action

Target of Action

Benzyl 2-oxocyclohexane-1-carboxylate is a type of 2-acylcycloalkanone . These compounds possess at least two reactive centers and therefore exhibit high chemical reactivity . The primary targets of this compound are the reactive centers in its molecular structure, which are involved in all its reactions .

Mode of Action

The compound interacts with its targets through various reactions. For instance, it can undergo a Michael type reaction, which is an addition of 2-oxocyclohexane-1-carboxylates to but-3-en-2-one . This reaction readily occurs even at room temperature or on moderate heating in an appropriate solvent or without it .

Biochemical Pathways

The compound affects biochemical pathways through its reactions. For example, the Michael type reaction mentioned above leads to the formation of new compounds . These reactions are often accompanied by heterocyclizations, making 2-acylcycloalkanones promising synthons in heterocyclic chemistry .

Pharmacokinetics

The compound’s high reactivity suggests that it may be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, the Michael type reaction results in the formation of new compounds, which can have various effects depending on their structure and properties .

Action Environment

Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For example, the Michael type reaction it undergoes readily occurs at room temperature or on moderate heating . The presence or absence of a solvent can also affect the reaction .

Safety and Hazards

While specific safety data for Benzyl 2-oxocyclohexane-1-carboxylate is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

Future Directions

The use of 2-acylcycloalkanones, including Benzyl 2-oxocyclohexane-1-carboxylate, in organic synthesis is a promising area of research. Their high reactivity and ability to undergo various reactions make them valuable in the synthesis of complex organic compounds .

properties

IUPAC Name

benzyl 2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGMVJYLSQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275939
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxocyclohexane-1-carboxylate

CAS RN

2205-32-5
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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